N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyridopyrimidine core linked to a phenylimidazole moiety through a propyl chain.
Preparation Methods
The synthesis of N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions.
Coupling with Phenylimidazole: The final step involves coupling the pyridopyrimidine core with phenylimidazole using suitable coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells . The molecular pathways involved include the regulation of cell proliferation, DNA repair, and apoptosis.
Comparison with Similar Compounds
N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine can be compared with other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug that also targets CDKs.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Vistusertib: An mTOR inhibitor with anticancer properties.
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-2-5-15(6-3-1)19-22-10-12-25(19)11-4-8-21-18-16-7-9-20-13-17(16)23-14-24-18/h1-3,5-7,9-10,12-14H,4,8,11H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDNPKYJTNSBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC3=NC=NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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